1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-one is an organic compound that features a pyrrolidinone ring substituted with a 2-nitrobenzenesulfonyl group
Preparation Methods
The synthesis of 1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-one typically involves the nucleophilic substitution of a pyrrolidinone derivative with 2-nitrobenzenesulfonyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine to facilitate the substitution reaction. The general reaction scheme is as follows:
Starting Materials: Pyrrolidin-3-one and 2-nitrobenzenesulfonyl chloride.
Reaction Conditions: The reaction is performed in an organic solvent such as dichloromethane or tetrahydrofuran, with triethylamine as the base.
Procedure: The pyrrolidin-3-one is dissolved in the solvent, and triethylamine is added. 2-nitrobenzenesulfonyl chloride is then added dropwise to the reaction mixture, which is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is isolated by extraction, followed by purification using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The sulfonyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
Oxidation: The compound can undergo oxidation reactions, where the pyrrolidinone ring or the nitro group is oxidized under specific conditions.
Common reagents and conditions used in these reactions include hydrogen gas with palladium on carbon for reduction, sodium hydride for deprotonation in substitution reactions, and oxidizing agents like potassium permanganate for oxidation.
Scientific Research Applications
1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of heterocyclic compounds.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including its use as a building block for drug development.
Biological Studies: It is used in studies involving enzyme inhibition and protein modification due to its reactive sulfonyl group.
Industrial Applications: The compound finds use in the development of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-one involves its interaction with biological molecules through its reactive functional groups. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or protein modification.
Comparison with Similar Compounds
1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-one can be compared with other similar compounds such as:
1-(2-Nitro-benzenesulfonyl)-piperazine: This compound also features a nitrobenzenesulfonyl group but with a piperazine ring instead of a pyrrolidinone ring. It exhibits similar reactivity but may have different biological activities due to the structural differences.
2-Nitrobenzenesulfonyl Chloride: This compound is a precursor in the synthesis of various nitrobenzenesulfonyl derivatives and is used in similar substitution reactions.
1-(2-Nitro-benzenesulfonyl)-azetidin-3-one: This compound has an azetidinone ring and shares similar chemical properties and reactivity with this compound.
Properties
IUPAC Name |
1-(2-nitrophenyl)sulfonylpyrrolidin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5S/c13-8-5-6-11(7-8)18(16,17)10-4-2-1-3-9(10)12(14)15/h1-4H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNMEUPRNFKZDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1=O)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.